
3,5-Dimethoxybenzyl chloride
Overview
Description
3,5-Dimethoxybenzyl chloride is an organic compound with the molecular formula C9H11ClO2. It is a derivative of benzyl chloride, where two methoxy groups are substituted at the 3 and 5 positions of the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzyl chloride can be synthesized through the chloromethylation of 3,5-dimethoxytoluene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:
3,5-Dimethoxytoluene+CH2O+HCl→3,5-Dimethoxybenzyl chloride+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxybenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Reduction reactions can convert the benzyl chloride to 3,5-dimethoxybenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines in solvents like ethanol or dimethylformamide.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or nitric acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Various substituted benzyl derivatives.
Oxidation: 3,5-Dimethoxybenzaldehyde, 3,5-Dimethoxybenzoic acid.
Reduction: 3,5-Dimethoxybenzyl alcohol.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
One of the primary applications of 3,5-dimethoxybenzyl chloride is in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the preparation of various bioactive molecules. For instance, it has been utilized in the synthesis of benzyl 7-(3,5-dimethoxyphenylacetoxy)octanoate, which is a precursor to curvularin, a compound with potential therapeutic properties .
Case Study: Curvularin Precursor Synthesis
- Starting Material: this compound
- Final Product: Benzyl 7-(3,5-dimethoxyphenylacetoxy)octanoate
- Yield: High yield observed in reactions involving this intermediate.
Synthesis of Caramboxin Analogues
Research has demonstrated that this compound can be used to synthesize caramboxin analogues through various synthetic pathways. The Bischler-Napieralski method has been particularly effective for this purpose. This method involves the ortho-carboxylation of 3,5-dimethoxybenzyl derivatives to yield caramboxin analogues with potential neuroactive properties .
Synthetic Pathway Overview
- Method: Bischler-Napieralski pathway
- Intermediate: 3,5-Dimethoxybenzyl derivatives
- Outcome: Successful synthesis of caramboxin analogues with promising biological activity.
Mechanistic Studies
This compound has also been employed in mechanistic studies related to solvolysis reactions. These studies help elucidate the reaction mechanisms and kinetics associated with various chemical transformations involving chlorinated aromatic compounds .
Research Insight
- Focus: Mechanistic understanding of solvolysis
- Relevance: Provides insights into reaction dynamics and potential applications in synthetic chemistry.
Mechanism of Action
The mechanism of action of 3,5-dimethoxybenzyl chloride primarily involves its reactivity as an electrophile. The chlorine atom is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted benzyl derivatives. The methoxy groups at the 3 and 5 positions enhance the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions.
Comparison with Similar Compounds
3,4-Dimethoxybenzyl chloride: Similar structure but with methoxy groups at the 3 and 4 positions.
2,5-Dimethoxybenzyl chloride: Methoxy groups at the 2 and 5 positions.
3,5-Dimethoxybenzoyl chloride: Contains a carbonyl group instead of a methylene chloride group.
Uniqueness: 3,5-Dimethoxybenzyl chloride is unique due to the specific positioning of the methoxy groups, which influences its reactivity and the types of reactions it undergoes. The electron-donating effects of the methoxy groups make it particularly useful in nucleophilic substitution reactions, providing a versatile intermediate for the synthesis of a wide range of organic compounds.
Biological Activity
3,5-Dimethoxybenzyl chloride (C9H11ClO2) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse sources.
This compound can be synthesized through various methods, including alkylation reactions and halogenation processes. The compound features two methoxy groups at the 3 and 5 positions on the benzene ring, which are crucial for its biological activity. The presence of these groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic activity against several cancer cell lines. For instance, it was tested against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells using the MTT assay. The compound demonstrated moderate cytotoxicity with an IC50 value of approximately 86 μM against WRL-68 cells .
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (μM) |
---|---|
WRL-68 | 86 |
Caco2 | Not reported |
MCF-7 | Not reported |
PC-3 | Not reported |
Enzyme Inhibition
In addition to its anticancer properties, this compound has been implicated in the inhibition of certain enzymes. For example, it has shown potential as an inhibitor of aromatase and glycosyltransferase, which are critical in various biochemical pathways related to cancer progression .
Case Studies
- Synthesis of Caramboxin Analogues : A study focused on synthesizing caramboxin analogues involved the use of this compound as a key intermediate. The research highlighted the compound's versatility in creating derivatives with enhanced biological activity .
- Psychedelic Chemistry Insights : Although primarily focused on other compounds, research into psychedelic chemistry has noted that structures similar to this compound may have profound effects on neurotransmitter systems. This highlights the need for further exploration into its potential therapeutic uses .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,5-Dimethoxybenzyl chloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves evaluating reaction parameters such as chlorination agents, temperature, and solvent selection. For example, single-factor experiments (e.g., chlorination efficiency and hydrolysis conditions) can identify optimal conditions. Precipitation in cyclohexane has been shown to yield colorless crystals with high purity (99%) and a yield of ~63% when using controlled stoichiometry . Key parameters include maintaining anhydrous conditions to avoid hydrolysis side reactions and using inert atmospheres to prevent oxidation.
Q. What spectroscopic methods are most reliable for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The 1H-NMR spectrum shows distinct signals at δ 3.80 ppm (singlet, 6H, -OCH3), δ 4.52 ppm (singlet, 2H, -CH2Cl), and aromatic protons at δ 6.41–6.54 ppm. 13C-NMR confirms the methoxy carbons at δ 55.5 ppm and the benzylic carbon at δ 46.5 ppm. Complementary techniques like GC-MS (observed [M+H+] at m/z 188.30) and ATR-IR (peaks at 1599 cm⁻¹ for C=C aromatic stretching) further validate purity .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Due to its lachrymatory and corrosive properties, researchers must use personal protective equipment (PPE) including nitrile or butyl rubber gloves (tested for permeability under EN 374 standards) and goggles (EN 166). Engineering controls like fume hoods and emergency eyewash stations are mandatory. Environmental precautions include avoiding groundwater contamination via spill containment protocols .
Advanced Research Questions
Q. How does the reactivity of this compound compare to other benzyl halides in nucleophilic substitution reactions?
- Methodological Answer : The electron-donating methoxy groups at the 3,5-positions activate the benzylic chloride toward nucleophilic substitution. Comparative studies with 3,5-dimethoxybenzyl bromide show similar reactivity trends, but the chloride exhibits slower kinetics due to weaker leaving-group ability. In Wittig-Horner reactions, the chloride forms phosphonate esters (e.g., diethyl-(3,5-dimethoxybenzyl)phosphonate) at 160°C with triethyl phosphite, achieving 84% yield .
Q. What strategies can resolve byproduct formation during the synthesis of this compound?
- Methodological Answer : Common byproducts include hydrolyzed alcohols (e.g., 3,5-dimethoxybenzyl alcohol) and dimerization products. These can be minimized by:
- Using excess chlorinating agents (e.g., SOCl₂) to drive the reaction to completion.
- Employing low-temperature (−78°C) demethylation with BBr₃ to suppress side reactions .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from cyclohexane .
Q. How can computational methods like DFT predict and interpret the vibrational spectra of intermediates derived from this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can simulate vibrational modes of derivatives like 3,5-dimethoxybenzyl alcohol. For example, Raman and FTIR spectra correlate with computed frequencies for O-H stretching (3677 cm⁻¹) and methoxy C-O vibrations (1057 cm⁻¹). Discrepancies between experimental and theoretical values (e.g., <5 cm⁻¹ shifts) are resolved by scaling factors .
Properties
IUPAC Name |
1-(chloromethyl)-3,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAWDIFJOBKBSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374304 | |
Record name | 3,5-Dimethoxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6652-32-0 | |
Record name | 3,5-Dimethoxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethoxybenzyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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